molecular formula C24H24N4 B2869262 11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine CAS No. 896076-37-2

11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-amine

Katalognummer: B2869262
CAS-Nummer: 896076-37-2
Molekulargewicht: 368.484
InChI-Schlüssel: YTWUCMXQMZRMTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of nitrogen-containing tricyclic amines with a fused bicyclic core and multiple aromatic substituents. Its structure features a 1,8,12-triazatricyclo[7.3.0.0³,⁷]dodeca-2,7,9,11-tetraene skeleton modified by a methyl group at position 11, a phenyl group at position 10, and a phenylethylamine side chain at the central nitrogen. Synthetically, analogous tricyclic amines are prepared via condensation reactions between azulenyl precursors and amines under mild conditions, as exemplified in related systems .

Eigenschaften

IUPAC Name

11-methyl-10-phenyl-N-(2-phenylethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4/c1-17-22(19-11-6-3-7-12-19)24-26-21-14-8-13-20(21)23(28(24)27-17)25-16-15-18-9-4-2-5-10-18/h2-7,9-12,25H,8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWUCMXQMZRMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound's IUPAC name indicates a complex tricyclic structure featuring multiple functional groups. Its molecular formula can be represented as C22H24N4C_{22}H_{24}N_4, and its molecular weight is approximately 348.45 g/mol. The triazatricyclo structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, a study investigating the cytotoxic properties of similar triazole derivatives found significant activity against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)18.7

Antimicrobial Activity

The compound's potential antimicrobial properties have also been evaluated. Similar compounds have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action typically involves inhibition of cell wall synthesis or disruption of membrane integrity.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Emerging research suggests that compounds with similar frameworks may exhibit neuroprotective effects, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Studies

  • Case Study on Anticancer Properties : A research team conducted an in vitro study on the effects of triazole derivatives on MCF-7 cells, revealing that the compound induced apoptosis via caspase activation pathways.
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of related compounds led to reduced markers of oxidative stress in brain tissues, suggesting a protective role against neurodegeneration.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Varying N-Substituents

describes three 2-azulenylmethyleneimine derivatives (14c, 14d, 14e) with distinct N-substituents:

  • N-(4-Methoxyphenyl)-2-azulenylmethyleneimine (14c) : Features an electron-rich methoxyphenyl group, leading to a high melting point (167–168°C) and strong π-π stacking interactions due to planar aromaticity .
  • N-tert-Butyl-2-azulenylmethyleneimine (14d): Incorporates a bulky tert-butyl group, resulting in a lower melting point (41–42°C) and enhanced solubility in nonpolar solvents .
  • N-Isopropyl-2-azulenylmethyleneimine (14e) : The isopropyl group balances steric bulk and lipophilicity, yielding intermediate physical properties (melting point: 53–54°C) .

Key Comparison :

Compound Substituent Melting Point (°C) Yield (%) Solubility Trends
14c 4-Methoxyphenyl 167–168 95 Low in hexane
14d tert-Butyl 41–42 99 High in ether
14e Isopropyl 53–54 98 Moderate in hexane
Target Compound 2-Phenylethyl Not reported N/A Inferred: Moderate

However, the absence of electron-donating groups (e.g., methoxy) may reduce polar interactions in binding assays.

Tricyclic Systems with Heteroatom Variations

reports 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene , a hexaaza analogue with a similar tricyclic framework but additional nitrogen atoms. Key differences include:

  • Electron Density : The hexaaza system exhibits greater electron-deficient character due to six nitrogen atoms, whereas the triaza target compound retains partial aromaticity from its phenyl and azulenyl moieties .
  • Crystal Packing: Single-crystal X-ray data for the hexaaza compound reveal a planar tricyclic core (mean C–C bond length: 0.005 Å) stabilized by intermolecular C–H···N interactions, contrasting with the nonplanar geometry expected for the triaza target .

Research Implications and Limitations

  • Bioactivity Potential: The phenylethylamine moiety in the target compound suggests possible CNS activity, akin to other tricyclic amines, but this remains speculative without empirical data.
  • Structural Drawbacks : The hexaaza analogue’s rigidity () highlights a trade-off between stability and synthetic complexity in polyaza systems .
  • Data Gaps : Direct spectroscopic or pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.